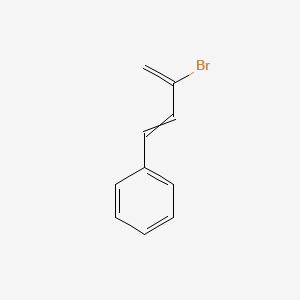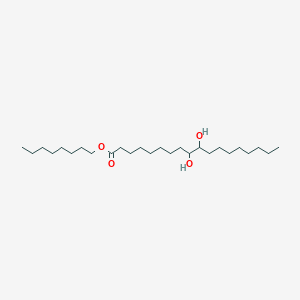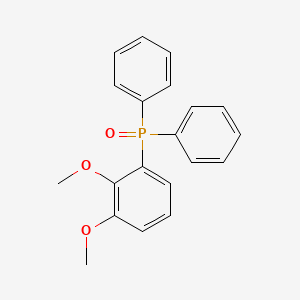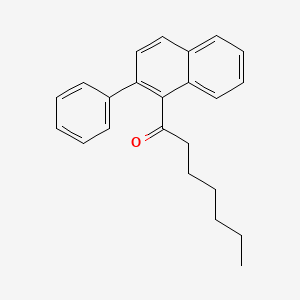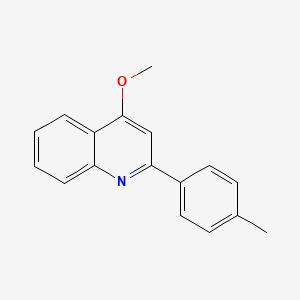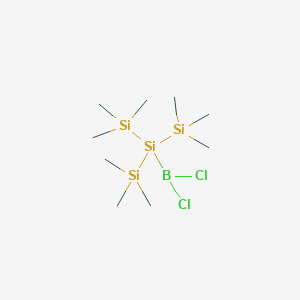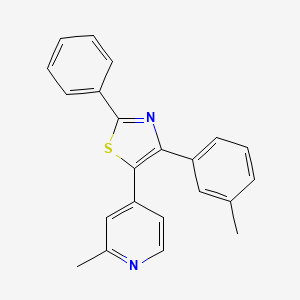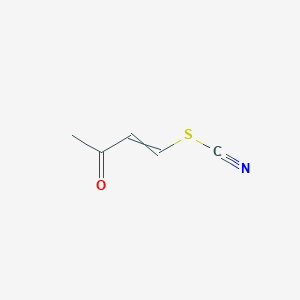![molecular formula C15H13N5O B14245730 N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide CAS No. 203735-91-5](/img/structure/B14245730.png)
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide typically involves the acylation of amines with acyl chlorides. One common method involves the use of 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent. This reagent can be synthesized by treating 5-phenyl-1H-tetrazole with acetyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of tetrazole N-oxides, while reduction could yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Preliminary studies suggest it may have antidiabetic and anti-obesity activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. For instance, it has been shown to exhibit antidiabetic activity by interacting with enzymes involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrazole-containing molecules such as:
Losartan: An antihypertensive drug.
Latamoxef: A cephalosporin antibiotic.
Pemiroplast: A histamine receptor blocker.
Uniqueness
N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
203735-91-5 |
|---|---|
Molekularformel |
C15H13N5O |
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
N-[(5-phenyltetrazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(13-9-5-2-6-10-13)16-11-20-18-14(17-19-20)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,21) |
InChI-Schlüssel |
QCFDREGDNLPVRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


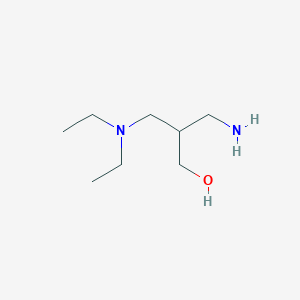
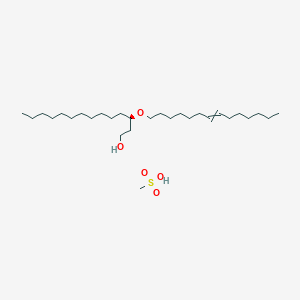
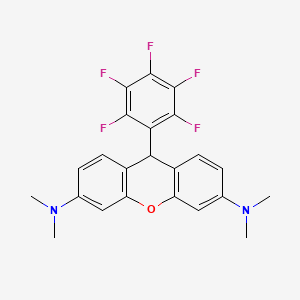
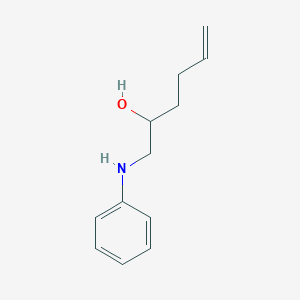
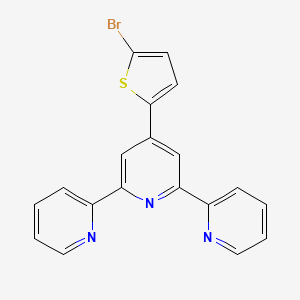
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
